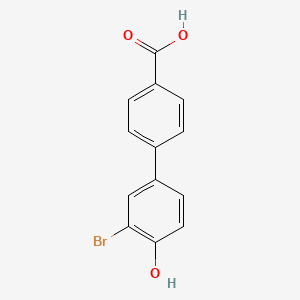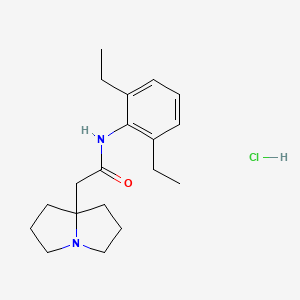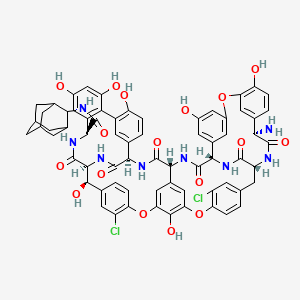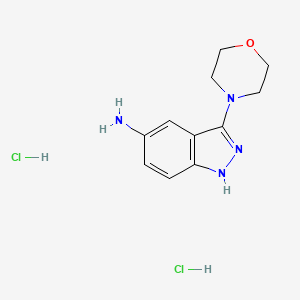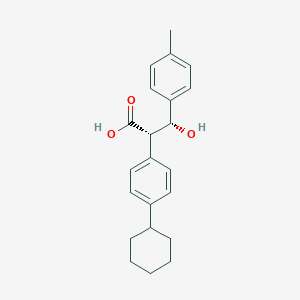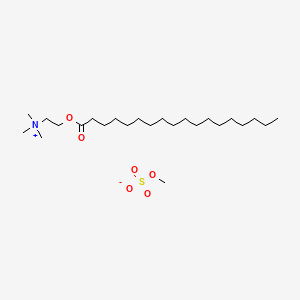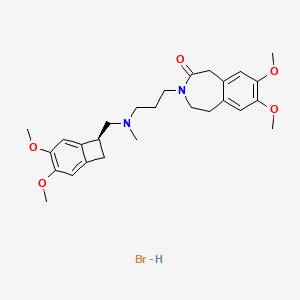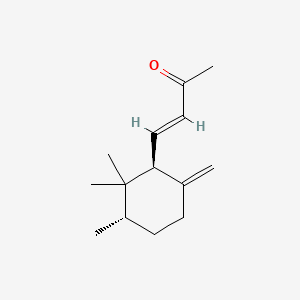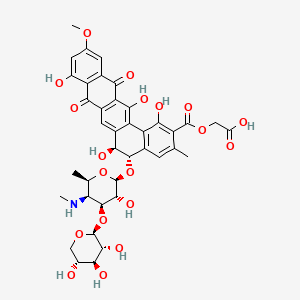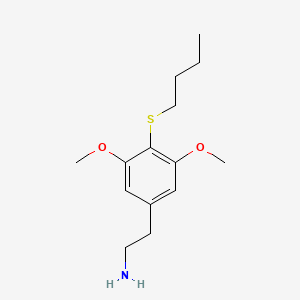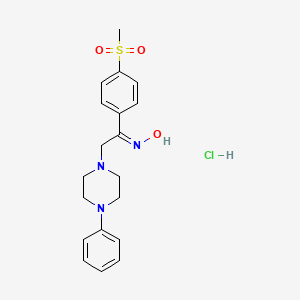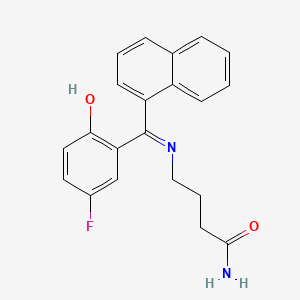
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide is a synthetic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a fluorinated hydroxyphenyl group and a naphthalenylmethylene moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide typically involves the condensation of gamma-aminobutyramide with a substituted benzophenone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran and reagents like carbonyl diimidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as crystallization and recrystallization are employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide involves its interaction with specific molecular targets. It is known to modulate the activity of gamma-aminobutyric acid receptors, which play a crucial role in the central nervous system. This modulation can lead to changes in neuronal excitability and neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((4-Chlorophenyl)-1-naphthalenylmethylene)amino)butanamide
- 4-(((5-Fluoro-2-hydroxyphenyl)-1-benzylmethylene)amino)butanamide
- 4-(((5-Fluoro-2-hydroxyphenyl)-1-phenylmethylene)amino)butanamide
Uniqueness
4-(((5-Fluoro-2-hydroxyphenyl)-1-naphthalenylmethylene)amino)butanamide is unique due to its specific structural features, such as the presence of a fluorinated hydroxyphenyl group and a naphthalenylmethylene moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
131842-91-6 |
|---|---|
Fórmula molecular |
C21H19FN2O2 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
4-[[(5-fluoro-2-hydroxyphenyl)-naphthalen-1-ylmethylidene]amino]butanamide |
InChI |
InChI=1S/C21H19FN2O2/c22-15-10-11-19(25)18(13-15)21(24-12-4-9-20(23)26)17-8-3-6-14-5-1-2-7-16(14)17/h1-3,5-8,10-11,13,25H,4,9,12H2,(H2,23,26) |
Clave InChI |
PBIFUEVXWGITSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=NCCCC(=O)N)C3=C(C=CC(=C3)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


